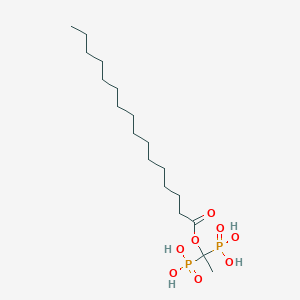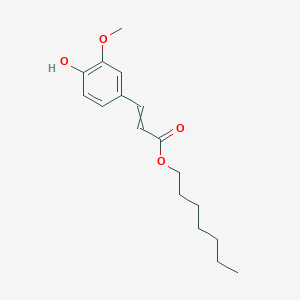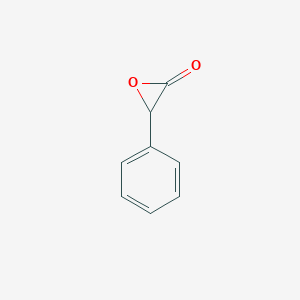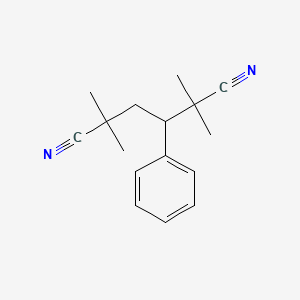![molecular formula C14H20O3 B12566939 3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)- CAS No. 182193-69-7](/img/structure/B12566939.png)
3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)- is a chiral ketone with a complex structure It is characterized by the presence of a methoxyphenyl group and a methoxy substituent on the pentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)- can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl alcohol with 2-methyl-3-pentanone in the presence of a suitable catalyst. The reaction typically requires anhydrous conditions and a controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. Catalysts such as palladium or platinum may be employed to facilitate the reaction, and purification steps such as distillation or chromatography are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)- involves its interaction with specific molecular targets. The methoxyphenyl group may play a role in binding to enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pentanone: A simpler ketone without the methoxyphenyl group.
4-Methoxybenzyl Alcohol: Contains the methoxyphenyl group but lacks the ketone functionality.
2-Methyl-3-pentanone: Similar backbone but without the methoxyphenyl substituent.
Uniqueness
3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)- is unique due to its chiral nature and the presence of both methoxy and methoxyphenyl groups
Propriétés
Numéro CAS |
182193-69-7 |
|---|---|
Formule moléculaire |
C14H20O3 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
(2S)-1-[(4-methoxyphenyl)methoxy]-2-methylpentan-3-one |
InChI |
InChI=1S/C14H20O3/c1-4-14(15)11(2)9-17-10-12-5-7-13(16-3)8-6-12/h5-8,11H,4,9-10H2,1-3H3/t11-/m0/s1 |
Clé InChI |
KNLQUQJCBOEJNU-NSHDSACASA-N |
SMILES isomérique |
CCC(=O)[C@@H](C)COCC1=CC=C(C=C1)OC |
SMILES canonique |
CCC(=O)C(C)COCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol](/img/structure/B12566859.png)

![2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol](/img/structure/B12566875.png)
![1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene](/img/structure/B12566876.png)

![4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol](/img/structure/B12566887.png)
![4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane](/img/structure/B12566895.png)

![Bicyclo[3.3.1]nonane-2,7-dione](/img/structure/B12566908.png)
![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine](/img/structure/B12566915.png)

![[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12566935.png)

![2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12566949.png)
